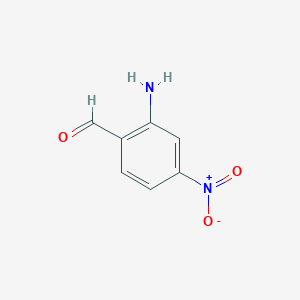

2-Amino-4-nitrobenzaldehído

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Amino-4-nitrobenzaldehyde and related compounds has been explored through various methods. For instance, 2-Amino-3,5-dibromobenzaldehyde was synthesized from o-nitrobenzaldehyde using iron powder as a reducing agent in a mixture of acetic acid and ethanol, followed by bromination with NBS, achieving an overall yield of 84.3% (Feng Dan-q, 2013). Although not directly 2-Amino-4-nitrobenzaldehyde, this synthesis pathway highlights the reactivity of similar nitrobenzaldehyde derivatives and their potential routes of synthesis.

Molecular Structure Analysis

The molecular structure of nitrobenzaldehyde derivatives has been extensively studied, revealing insights into their reactivity and stability. For example, the molecular structure studies of 2-nitrobenzaldehyde derivatives have shown non-coplanar conformations where the nitro group is twisted with respect to the phenyl ring. This structural characteristic is crucial for understanding the reactivity and interaction of these compounds (C. Sainz-Díaz, 2002).

Chemical Reactions and Properties

The chemical reactivity of 2-Amino-4-nitrobenzaldehyde can be inferred from studies on similar compounds. For instance, the reaction of 2-nitrobenzaldehyde with cyclic 1,3-diketones under certain conditions leads to the formation of substituted 2-aminobenzo[b]pyrans, showcasing the compound's reactivity towards the formation of heterocyclic compounds (A. M. Shestopalov et al., 2003).

Aplicaciones Científicas De Investigación

Reacción de Aldol Enantioselectiva

El 2-amino-4-nitrobenzaldehído se utiliza en la reacción de aldol enantioselectiva, una reacción de formación de enlaces carbono-carbono . Esta reacción es extremadamente deseable, como lo demuestra más de 25,000 entradas en SciFinder . La variante estereoespecífica de esta reacción requiere el uso de un catalizador adecuado con una estructura estrictamente definida . En este contexto, el this compound se ha utilizado en una reacción de aldol estereoespecífica entre cetona cíclica/acíclica y p-nitrobenzaldehído tanto en medios orgánicos como acuosos .

Síntesis de Compuestos de Base de Schiff

El this compound se utiliza en la síntesis de compuestos de base de Schiff . Estos compuestos muestran un potencial farmacológico significativo con la capacidad de modular la actividad de muchas enzimas involucradas en el metabolismo . Han demostrado actividades antibacterianas, antifúngicas, antiinflamatorias, antioxidantes y antiproliferativas .

Actividad Antibacteriana

Algunos de los compuestos sintetizados utilizando this compound han mostrado buenas actividades contra E. coli Gram-negativa y S. aureus . Esto sugiere que el this compound podría utilizarse en el desarrollo de nuevos agentes antibacterianos .

Actividad Antioxidante

Los compuestos sintetizados utilizando this compound han mostrado una mejor potencia de eliminación de radicales DPPH

Mecanismo De Acción

Target of Action

The primary target of 2-Amino-4-nitrobenzaldehyde is the enzyme L-threonine transaldolase . This enzyme plays a crucial role in the catalysis of various biochemical reactions, particularly those involving the formation of carbon-carbon bonds .

Mode of Action

2-Amino-4-nitrobenzaldehyde interacts with its target, L-threonine transaldolase, through a process known as nucleophilic catalysis . In this process, the compound acts as a nucleophile, donating an electron pair to form a covalent bond with the enzyme . This interaction results in the formation of an intermediate complex, which subsequently undergoes further reactions .

Biochemical Pathways

The interaction of 2-Amino-4-nitrobenzaldehyde with L-threonine transaldolase affects the glycine biosynthetic pathway . This pathway is responsible for the production of glycine, an essential amino acid involved in protein synthesis . The compound’s interaction with the enzyme accelerates the rate of hydrazone bond formation, a key step in the glycine biosynthetic pathway .

Pharmacokinetics

The pharmacokinetic properties of 2-Amino-4-nitrobenzaldehyde include high gastrointestinal absorption and low skin permeation .

Result of Action

The result of the action of 2-Amino-4-nitrobenzaldehyde is the efficient formation of hydrazone bonds, which are crucial in various research fields . These bonds are particularly important in dynamic combinatorial chemistry, a branch of chemistry that involves the generation of diverse molecular libraries .

Action Environment

The action of 2-Amino-4-nitrobenzaldehyde is influenced by various environmental factors. For instance, the presence of water-compatible Lewis acids can enhance the reaction between the compound and its target enzyme . Additionally, the compound’s action can be affected by the pH of the environment, with optimal activity observed under physiological conditions .

Propiedades

IUPAC Name |

2-amino-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVANZONLCMNBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

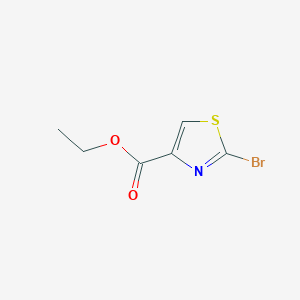

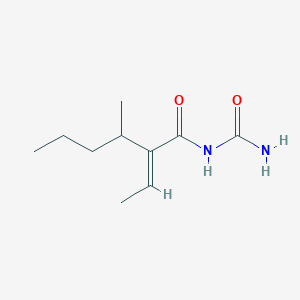

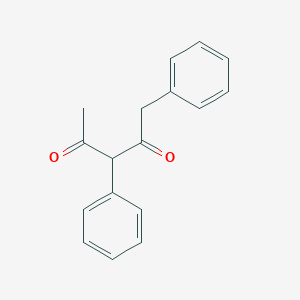

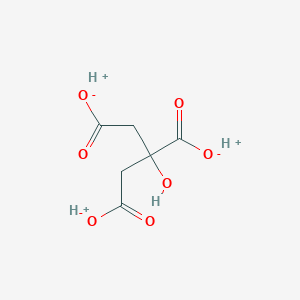

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

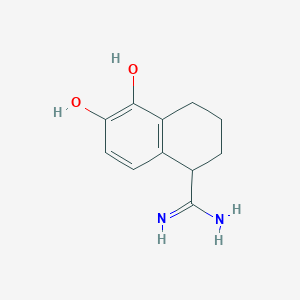

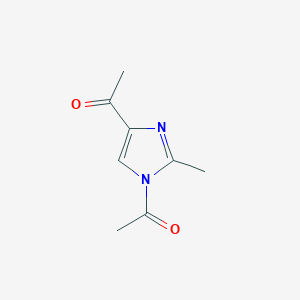

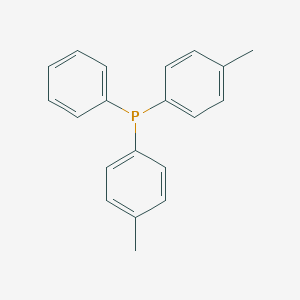

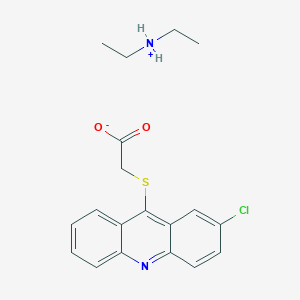

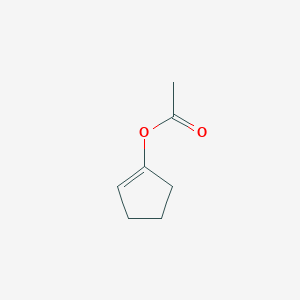

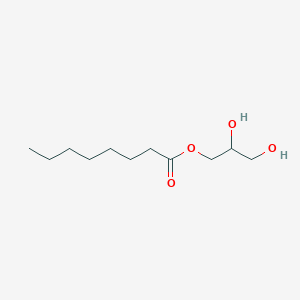

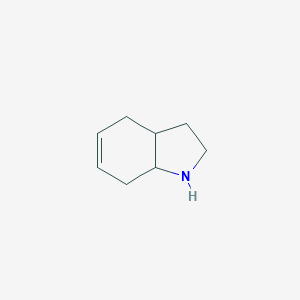

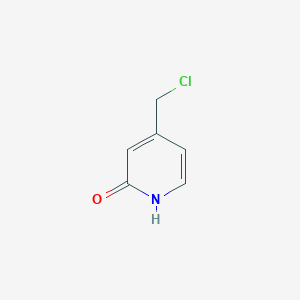

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one](/img/structure/B12228.png)